THORIN SODIUM
Overview
Description
THORIN SODIUM is a complex organic compound known for its applications in analytical chemistry. This compound is part of the Arsenazo group of reagents, which are widely used for the detection and determination of various metal ions. The compound is characterized by its ability to form colored complexes with metal ions, making it useful in spectrophotometric analyses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of THORIN SODIUM involves the diazotization of 2-arsonophenylamine followed by coupling with 2,7-naphthalenedisulfonic acid. The reaction conditions typically include acidic environments to facilitate the diazotization process and controlled temperatures to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors to handle the diazotization and coupling reactions. The reaction conditions are carefully monitored to maintain the quality and yield of the final product. Purification steps, such as recrystallization, are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
THORIN SODIUM undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of arsenic.
Reduction: Reduction reactions can convert the azo group to amines.
Substitution: The sulfonic acid groups can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and zinc in acidic conditions are used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonic acid groups under basic conditions.
Major Products Formed
Oxidation: Arsenic oxides and sulfonic acid derivatives.
Reduction: Amines and reduced azo compounds.
Substitution: Substituted naphthalene derivatives.
Scientific Research Applications
THORIN SODIUM is extensively used in scientific research, particularly in:
Analytical Chemistry: As a reagent for the detection and quantification of metal ions in various samples.
Biology: Used in studies involving metal ion interactions with biological molecules.
Industry: Employed in the production of dyes and pigments due to its ability to form colored complexes
Mechanism of Action
The compound exerts its effects primarily through the formation of complexes with metal ions. The azo group and the sulfonic acid groups provide multiple binding sites for metal ions, facilitating the formation of stable complexes. These complexes can be detected and quantified using spectrophotometric methods. The molecular targets include various metal ions, and the pathways involved are primarily related to the coordination chemistry of the compound .
Comparison with Similar Compounds
Similar Compounds
Arsenazo III: Another member of the Arsenazo group, known for its high sensitivity to calcium ions.
Chlorophosphonazo III: Similar in structure but contains a phosphonic acid group instead of an arsonic acid group.
Eriochrome Black T: A dye used for complexometric titrations, similar in its ability to form complexes with metal ions
Uniqueness
THORIN SODIUM is unique due to its specific binding affinity for certain metal ions and its ability to form highly stable colored complexes. This makes it particularly useful in analytical applications where precise detection and quantification of metal ions are required .
Biological Activity
Thorin sodium, also known as 0-(2-hydroxy-3,6-disulfo-1-naphthylazo)-benzene-arsonic acid disodium salt, is a chromogenic reagent primarily used for the spectrophotometric determination of lithium in biological samples. This compound exhibits notable biological activity, particularly in its interactions with lithium and its implications in various biochemical assays. This article delves into the biological activity of this compound, supported by detailed research findings and case studies.
This compound is a synthetic dye that forms a complex with lithium ions, allowing for colorimetric detection. The mechanism involves the chelation of lithium by Thorin, resulting in a distinct shift in absorbance spectra, which can be quantitatively measured using spectrophotometry. The maximum absorbance wavelength for the lithium-Thorin complex is typically around 480 nm .
Table 1: Absorbance Characteristics of Lithium-Thorin Complex
Lithium Concentration (mEq/L) | Absorbance at 480 nm |
---|---|
0 | 1.449 |
2.48 | Varies (dependent on concentration) |
Biological Applications and Case Studies
This compound's primary application lies in its ability to measure lithium levels in human saliva, which is significant for monitoring therapeutic levels in patients with bipolar disorder and other mood disorders. Research has shown that the lithium concentration in saliva is often about twice that found in blood, providing a non-invasive method for monitoring lithium therapy .
Case Study: Spectrophotometric Measurement of Lithium
In a study conducted to evaluate the feasibility of using Thorin for measuring lithium levels in human saliva, researchers found that the reaction between lithium and Thorin reaches completion within approximately 30 minutes. The study established a calibration curve that correlated saliva lithium concentrations with absorbance values, demonstrating the reliability of Thorin as a chromogenic reagent for this purpose .
Biological Activity Related to Sodium Levels
Recent studies have also explored the effects of high-sodium diets on biological systems, highlighting potential interactions with compounds like this compound. For instance, a study indicated that high-sodium diets could lead to significant changes in cerebrovascular health, including neuronal damage and altered vascular density . While this does not directly involve this compound, it underscores the importance of understanding how sodium levels interact with various biological reagents.
Properties
IUPAC Name |
4-[(2-arsonophenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13AsN2O10S2/c20-16-14(31(27,28)29)8-9-7-10(30(24,25)26)5-6-11(9)15(16)19-18-13-4-2-1-3-12(13)17(21,22)23/h1-8,20H,(H2,21,22,23)(H,24,25,26)(H,27,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVKLMRIZCRVPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)O)S(=O)(=O)O)[As](=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13AsN2O10S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059624 | |
Record name | Thoron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9059624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Red hygroscopic powder; [Acros Organics MSDS] | |
Record name | Thorin | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17470 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
132-33-2 | |
Record name | Thoron (reagent) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132-33-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thoron (reagent) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132332 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,7-Naphthalenedisulfonic acid, 4-[2-(2-arsonophenyl)diazenyl]-3-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Thoron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9059624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(2-arsonophenyl)azo]-3-hydroxynaphthalene-2,7-disulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.600 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Thorin free acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/622F4KNW84 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.